![molecular formula C21H24N2O B14177223 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide CAS No. 922704-82-3](/img/structure/B14177223.png)
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a diphenylmethylidene group attached to an amino group, which is further connected to a dimethylhex-4-enamide backbone. Its molecular formula is C17H17NO2, and it is often used as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide typically involves the reaction of diphenylmethanone (benzophenone) with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid (TsOH). The mixture is heated to around 90°C and stirred for approximately 18 hours under a nitrogen atmosphere. After the reaction is complete, the product is isolated and purified through standard separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.
化学反应分析
Types of Reactions
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylidene group.
N-(Diphenylmethylene)aminoacetonitrile: Shares the diphenylmethylidene moiety but differs in the rest of the structure.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
属性
CAS 编号 |
922704-82-3 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(benzhydrylideneamino)-2,5-dimethylhex-4-enamide |
InChI |
InChI=1S/C21H24N2O/c1-16(2)14-15-21(3,20(22)24)23-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H2,22,24) |
InChI 键 |
PBEXDXHJAPXXMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


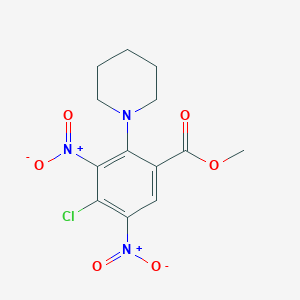
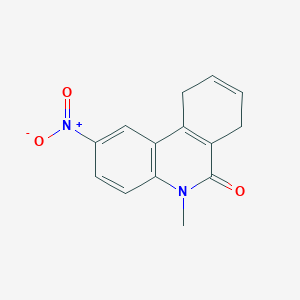
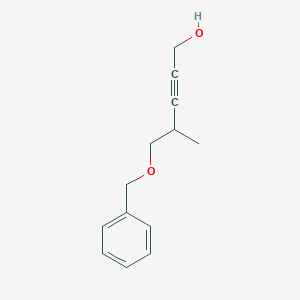
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
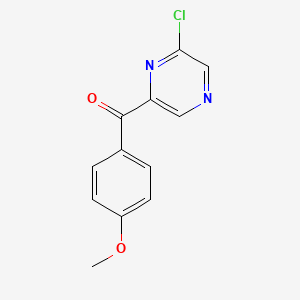
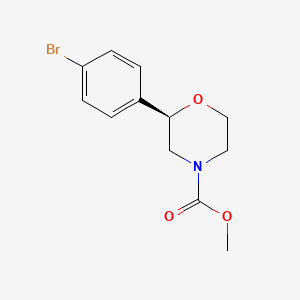

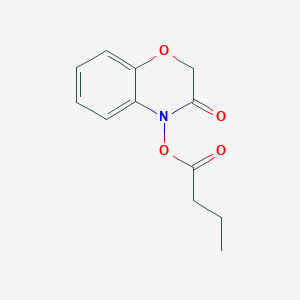
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
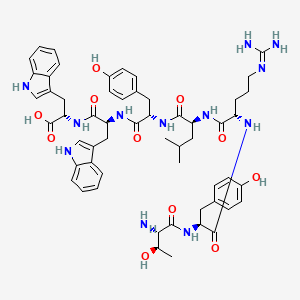
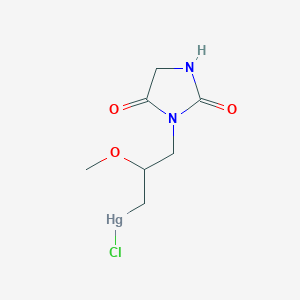

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
